molecular formula C18H26N2OS B5451424 (4-ALLYLPIPERAZINO)(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE

(4-ALLYLPIPERAZINO)(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE

Cat. No.: B5451424
M. Wt: 318.5 g/mol
InChI Key: DCAZMIOQKYPICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-ALLYLPIPERAZINO)(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE is a complex organic compound that features both piperazine and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene core, followed by the introduction of the piperazine ring. The allyl group is then added to the piperazine nitrogen. The final step involves the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent choice and purification methods are also critical to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-ALLYLPIPERAZINO)(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may be investigated for its potential as a pharmaceutical agent. Its piperazine and benzothiophene components are known to exhibit various biological activities, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

Industrially, this compound may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE involves its interaction with molecular targets in the body. The piperazine ring can interact with various receptors, while the benzothiophene moiety may modulate enzyme activity. These interactions can lead to changes in cellular pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds like aripiprazole and quetiapine, which also contain piperazine rings, are used in the treatment of psychiatric disorders.

    Benzothiophene derivatives: Compounds such as raloxifene, used in the treatment of osteoporosis, share the benzothiophene core.

Uniqueness

What sets (4-ALLYLPIPERAZINO)(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE apart is its combination of both piperazine and benzothiophene moieties, which may confer unique biological activities and chemical reactivity not seen in simpler compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2OS/c1-3-7-19-8-10-20(11-9-19)18(21)17-13-15-12-14(4-2)5-6-16(15)22-17/h3,13-14H,1,4-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAZMIOQKYPICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816030
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.